

3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine CAS number

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Compound of Interest

Compound Name: 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine

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An In-depth Technical Guide to **3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**, a heterocyclic building block of significant interest in medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering insights into its properties, synthesis, applications, and handling.

Introduction: The Strategic Importance of a Halogenated 7-Azaindole Scaffold

3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-5-chloro-7-azaindole, is a disubstituted derivative of the 7-azaindole core. The strategic placement of two distinct halogen atoms—bromine and chlorine—on this privileged scaffold makes it an exceptionally versatile intermediate for chemical library synthesis. The bromine atom at the 3-position and the chlorine atom at the 5-position offer orthogonal reactivity, enabling selective functionalization through various cross-coupling methodologies. This dual-handle approach allows for the systematic exploration of chemical space around the core, a critical process in lead optimization for drug discovery programs. Its utility has been demonstrated in the

development of kinase inhibitors, which are central to modern oncology and immunology research.^[1]

Compound Identification and Physicochemical Properties

Accurate identification is paramount for regulatory compliance and experimental reproducibility. The definitive identifier for this compound is its CAS number.

3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine

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Caption: Chemical Structure of **3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**.

Table 1: Core Compound Properties

| Property | Value | Source(s) |
|-------------------|--|---|
| CAS Number | 866546-09-0 | [2] [3] |
| Molecular Formula | C ₇ H ₄ BrClN ₂ | [2] [3] |
| Molecular Weight | 231.48 g/mol | [2] [3] |
| Appearance | Solid (typical) | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | MWDJROWZDUZXBP-UHFFFAOYSA-N | [3] |

| Common Synonyms| 3-Bromo-5-chloro-7-azaindole [\[2\]](#) |

Synthesis Protocol and Mechanistic Rationale

The synthesis of **3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine** typically involves the selective electrophilic bromination of the precursor, 5-chloro-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic substitution. The C3 position is the most nucleophilic and sterically accessible site, directing the bromination to this position.

Experimental Protocol: Selective C3 Bromination

This protocol is a representative method based on established procedures for halogenating electron-rich heterocycles.^[4]

- **Reaction Setup:** To a solution of 5-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
 - **Causality Insight:** NBS is chosen as the brominating agent over elemental bromine (Br₂) to ensure a controlled, low-concentration delivery of the electrophilic bromine species. This minimizes over-bromination and other side reactions. The reaction is performed at a low temperature to manage the exothermicity and further enhance selectivity.
- **Reaction Monitoring:** Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
- **Work-up and Isolation:** Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining NBS. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
 - **Self-Validation:** The aqueous wash and extraction steps are critical for removing the DMF solvent and inorganic byproducts (like succinimide), which is the first stage of purification.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel or by recrystallization to yield the final product.



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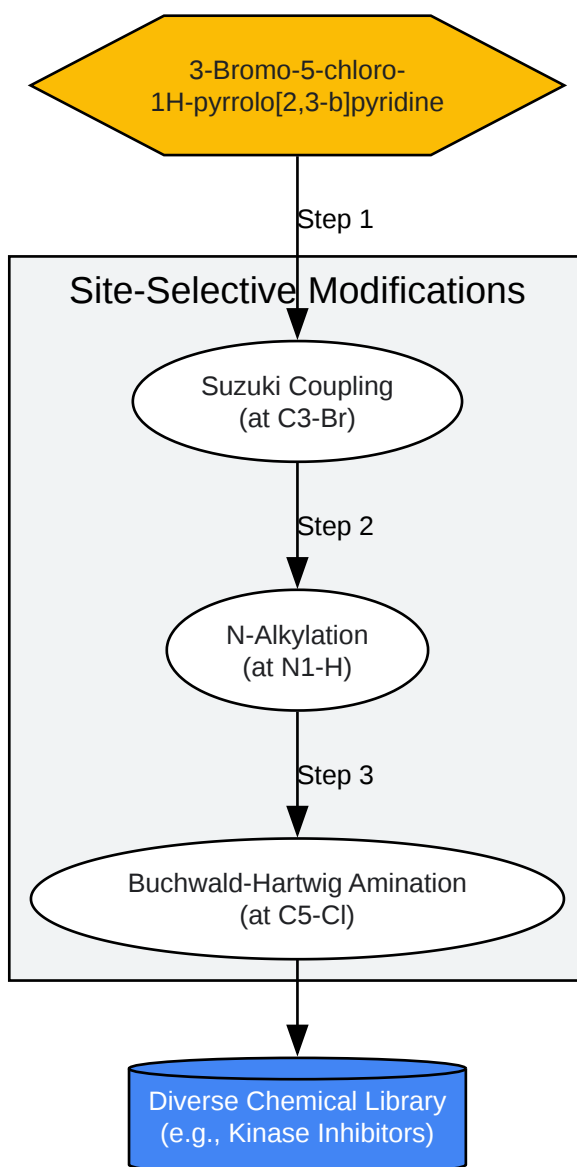
Caption: Synthetic workflow for **3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine**.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of **3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine** lies in its role as a versatile scaffold for building more complex molecules, particularly kinase inhibitors. The differential reactivity of the C-Br and C-Cl bonds, along with the nucleophilicity of the pyrrole N-H, allows for sequential and site-selective modifications.

- **c-Met Kinase Inhibitors:** The 1H-pyrrolo[2,3-b]pyridine moiety is a core component of several potent inhibitors of the c-Met proto-oncogene, a key target in cancer therapy.^[1] The scaffold serves as a hinge-binding motif, and decorations at the C3 and C5 positions are used to achieve potency and selectivity.
- **Janus Kinase (JAK) Inhibitors:** This scaffold is also integral to the design of JAK inhibitors, particularly for targeting JAK3 in immunomodulatory therapies.^[1] The N-H of the pyrrole can be functionalized to extend into specific pockets of the kinase active site.

The typical workflow involves using the bromine at C3 for a primary cross-coupling reaction (e.g., Suzuki or Stille coupling) to install a key aryl or heteroaryl group. The N-H can then be protected or alkylated, followed by a second coupling reaction or nucleophilic aromatic substitution at the C5-chloro position.



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Caption: Role as a scaffold in combinatorial library synthesis.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for **3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine** is not universally available, data from structurally related halogenated pyridines and heterocycles can provide guidance.^{[5][6]} Standard laboratory precautions for handling fine chemicals should be strictly followed.

Table 2: Recommended Safety and Handling Precautions (Inferred)

| Precaution Category | Recommendation | Rationale / Hazard Class |
|-------------------------------------|---|---|
| Personal Protective Equipment (PPE) | Wear nitrile gloves, safety glasses with side shields, and a lab coat. | Avoid skin and eye contact. (H315, H319).[6] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. | Harmful if swallowed or inhaled. May cause respiratory irritation. (H302, H335).[6] |
| Storage | Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents. | The compound is stable under recommended conditions, but protection from moisture and incompatible materials prevents degradation.[2] |
| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | Potential for serious eye irritation.[6] |

| First Aid (Skin) | Wash off with soap and plenty of water. Remove contaminated clothing. | Potential for skin irritation.[6] |

Disclaimer: The safety information provided is based on analogous compounds. Users MUST consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.

Conclusion

3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine is a high-value chemical intermediate whose utility is firmly established in the field of medicinal chemistry. Its pre-installed, orthogonally reactive halogen handles provide a robust platform for the synthesis of complex molecular architectures, most notably for the discovery and optimization of kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for any research group looking to leverage this powerful building block in their drug discovery endeavors.

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